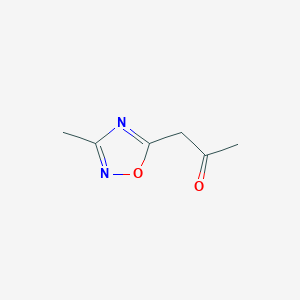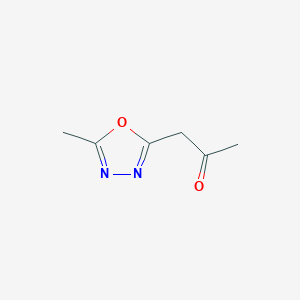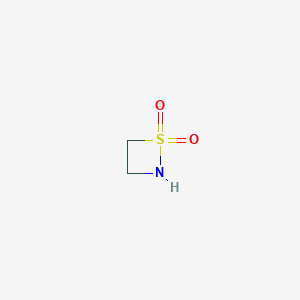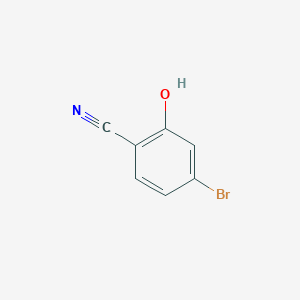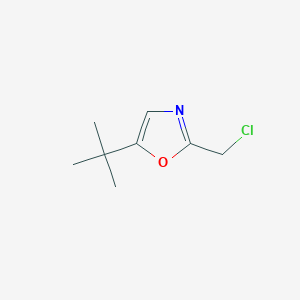
3-氰基-2-羟基苯甲酸
描述
3-Cyano-2-hydroxybenzoic acid is an organic compound with the molecular formula C8H5NO3 It is a derivative of benzoic acid, where a cyano group (-CN) and a hydroxyl group (-OH) are substituted at the 3rd and 2nd positions, respectively
科学研究应用
3-Cyano-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of 3-Cyano-2-hydroxybenzoic acid is the human glucagon receptor (hGluR) . This receptor plays a crucial role in glucose metabolism and homeostasis. The compound acts as a potent noncompetitive antagonist of the hGluR .
Mode of Action
3-Cyano-2-hydroxybenzoic acid interacts with its target, the hGluR, by binding to it and inhibiting its function . This interaction results in the inhibition of glucagon-stimulated glucose production .
Biochemical Pathways
It is known that the compound’s antagonistic action on the hglur can affect glucose metabolism
Pharmacokinetics
It has been reported that the compound has low in vitro metabolic turnover , suggesting it may have good bioavailability
Result of Action
The molecular and cellular effects of 3-Cyano-2-hydroxybenzoic acid’s action primarily involve the inhibition of glucagon-stimulated glucose production . This can potentially lead to a decrease in blood glucose levels, which could be beneficial in the management of conditions such as diabetes.
生化分析
Biochemical Properties
3-Cyano-2-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidase, catalase, and superoxide dismutase . These interactions are crucial as they influence the enzyme’s activity, leading to changes in the levels of reactive oxygen species within cells. Additionally, 3-Cyano-2-hydroxybenzoic acid can affect the electron transport chain by interacting with cytochrome oxidase and alternative oxidase pathways .
Cellular Effects
The effects of 3-Cyano-2-hydroxybenzoic acid on cellular processes are profound. It has been shown to inhibit the growth of maize seedlings by inducing oxidative stress . This compound increases the production of reactive oxygen species, which in turn stimulates the activity of antioxidant enzymes. Furthermore, 3-Cyano-2-hydroxybenzoic acid influences cell signaling pathways and gene expression related to stress responses. It also affects cellular metabolism by altering the respiration rates and ATP production in treated cells .
Molecular Mechanism
At the molecular level, 3-Cyano-2-hydroxybenzoic acid exerts its effects through several mechanisms. It binds to specific enzymes, modulating their activity and leading to changes in the levels of reactive oxygen species . This binding can result in either inhibition or activation of the enzymes, depending on the context. Additionally, 3-Cyano-2-hydroxybenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyano-2-hydroxybenzoic acid can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the oxidative stress induced by 3-Cyano-2-hydroxybenzoic acid can lead to sustained changes in cellular function, including alterations in metabolism and gene expression . These effects are particularly evident in in vitro studies where cells are exposed to the compound for prolonged durations.
Dosage Effects in Animal Models
The effects of 3-Cyano-2-hydroxybenzoic acid vary with different dosages in animal models. At low doses, the compound can stimulate antioxidant enzyme activity and enhance stress responses . At higher doses, it may induce toxic effects, including oxidative damage and impaired cellular function . Threshold effects have been observed, where a specific dosage range leads to optimal enzyme activity, while deviations from this range result in adverse effects.
Metabolic Pathways
3-Cyano-2-hydroxybenzoic acid is involved in several metabolic pathways, particularly those related to the synthesis and degradation of aromatic compounds . It interacts with enzymes such as cytochrome oxidase and alternative oxidase, influencing the metabolic flux and levels of metabolites . These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production and oxidative stress responses.
Transport and Distribution
Within cells and tissues, 3-Cyano-2-hydroxybenzoic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution of 3-Cyano-2-hydroxybenzoic acid can influence its activity and effectiveness, as it may preferentially accumulate in regions where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 3-Cyano-2-hydroxybenzoic acid is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches the appropriate sites within the cell, where it can interact with enzymes and other biomolecules to exert its effects. The localization of 3-Cyano-2-hydroxybenzoic acid can also impact its stability and degradation, influencing its overall efficacy in biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with carbon dioxide under high pressure and temperature conditions. Another method includes the use of cyanation reactions where a suitable precursor, such as 2-hydroxybenzaldehyde, is treated with cyanide sources like sodium cyanide or potassium cyanide in the presence of a catalyst.
Industrial Production Methods
Industrial production of 3-Cyano-2-hydroxybenzoic acid typically involves large-scale cyanation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-Cyano-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated products.
相似化合物的比较
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in pain relief and anti-inflammatory applications.
3-Hydroxybenzoic acid: Used in the synthesis of various organic compounds.
4-Hydroxybenzoic acid: Commonly used as a preservative in cosmetics and pharmaceuticals.
Uniqueness
3-Cyano-2-hydroxybenzoic acid is unique due to the presence of both a cyano and a hydroxyl group, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
3-cyano-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXONTGXEHMEGFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308381 | |
| Record name | 3-Cyano-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67127-84-8 | |
| Record name | 3-Cyano-2-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67127-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



